molecular formula C10H6F2N2O2 B11785868 2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile

2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile

Cat. No.: B11785868
M. Wt: 224.16 g/mol
InChI Key: BCCVKDUKJRFGGZ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile is a heterocyclic compound that features a benzoxazole ring substituted with a difluoromethoxy group and an acetonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile typically involves the reaction of 2-aminophenol with difluoromethyl ether and subsequent cyclization to form the benzoxazole ring. The acetonitrile group is introduced through a nucleophilic substitution reaction. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired biological effects, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

    Benzoxazole: A parent compound with similar structural features but lacking the difluoromethoxy and acetonitrile groups.

    2-(Chloromethoxy)benzo[d]oxazole: A similar compound with a chloromethoxy group instead of a difluoromethoxy group.

    2-(Methoxymethoxy)benzo[d]oxazole: Another analog with a methoxymethoxy group.

Uniqueness: 2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile is unique due to the presence of the difluoromethoxy group, which can enhance its biological activity and stability compared to other similar compounds. The acetonitrile group also contributes to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C10H6F2N2O2

Molecular Weight

224.16 g/mol

IUPAC Name

2-[2-(difluoromethoxy)-1,3-benzoxazol-4-yl]acetonitrile

InChI

InChI=1S/C10H6F2N2O2/c11-9(12)16-10-14-8-6(4-5-13)2-1-3-7(8)15-10/h1-3,9H,4H2

InChI Key

BCCVKDUKJRFGGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)OC(F)F)CC#N

Origin of Product

United States

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